molecular formula C15H9F2N3O2 B2630851 N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-22-7

N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2630851
CAS RN: 847411-22-7
M. Wt: 301.253
InChI Key: HAFOLSYMJVGBDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compound X involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have reported various synthetic routes, optimizing reaction conditions and yields. Notably, the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been incorporated into compound X, enhancing its biological activity .


Molecular Structure Analysis

Compound X’s molecular formula is C₁₆H₁₃F₂N₅O₂. Its core structure consists of a pyrido[1,2-a]pyrimidine ring fused with a pyrazole ring. The 2,5-difluorophenyl substituent contributes to its unique properties. The presence of a carboxamide group at position 3 enhances its solubility and bioavailability. Detailed X-ray crystallography studies have elucidated its three-dimensional arrangement .

Mechanism of Action

Compound X primarily targets cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By inhibiting CDK2, it disrupts cell division and proliferation, making it a promising candidate for cancer therapy. Additionally, it may interfere with other cellular pathways, contributing to its cytotoxic effects .

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O2/c16-9-4-5-11(17)12(7-9)19-14(21)10-8-18-13-3-1-2-6-20(13)15(10)22/h1-8H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOLSYMJVGBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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